1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. The general synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles, catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antitumor agent.
Pharmaceuticals: It is explored as a lead compound for developing new drugs targeting various diseases.
Industrial Chemistry: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-phenyl-1,3-thiazole and 4-methyl-1,3-thiazole share structural similarities and exhibit similar biological activities.
Sulfonamide Derivatives: Compounds such as sulfathiazole and sulfanilamide are known for their antimicrobial properties.
Uniqueness
1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N4O4S2 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
1-[4-(diethylsulfamoyl)phenyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O4S2/c1-4-22(5-2)29(26,27)16-8-6-15(7-9-16)23-11-14(10-17(23)24)18(25)21-19-20-13(3)12-28-19/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,20,21,25) |
InChI Key |
WTDQBBWKLWSKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C |
Origin of Product |
United States |
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